GSK-LSD1 GSK-LSD1 GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). 
Brand Name: Vulcanchem
CAS No.: 1431368-48-7
VCID: VC0005651
InChI: InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1
SMILES: C1CNCCC1NC2CC2C3=CC=CC=C3
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.24

GSK-LSD1

CAS No.: 1431368-48-7

Inhibitors

VCID: VC0005651

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.24

Purity: > 98%

GSK-LSD1 - 1431368-48-7

CAS No. 1431368-48-7
Product Name GSK-LSD1
Molecular Formula C14H22Cl2N2
Molecular Weight 289.24
IUPAC Name N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine
Standard InChI InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1
SMILES C1CNCCC1NC2CC2C3=CC=CC=C3
Appearance Solid powder
Description GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). 
Purity > 98%
Synonyms GSK-LSD1; GSK-LSD1 (trans-racemic); rel- N-[(1R,2S)-2-Phenylcyclopropyl]-4-Piperidinamine ;
Reference 1. Biochim Biophys Acta. 2017 Dec;1864(12):2428-2437. doi:
10.1016/j.bbamcr.2017.08.005. Epub 2017 Aug 8.

Inhibition of H3K4 demethylation induces autophagy in cancer cell lines.

Wang Z(1), Long QY(1), Chen L(1), Fan JD(2), Wang ZN(2), Li LY(3), Wu M(4), Chen
X(5).

Author information:
(1)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China.
(2)Hubei Key Laboratory of Cell Homeostasis, China; Department of Biochemistry
and Molecular Biology, China.
(3)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: lilianyun@whu.edu.cn.
(4)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: wumin@whu.edu.cn.
(5)Hubei Key Laboratory of Cell Homeostasis, China; Department of Genetics,
College of Life Sciences, Wuhan University, Wuhan, Hubei 430072, China.
Electronic address: xfchen@whu.edu.cn.

Epigenetic factors and related small molecules have emerged to be strongly
involved in autophagy process. Here we report that 2-PCPA and GSK-LSD1, two
inhibitors of histone H3K4 demethylase KDM1A/LSD1, induce autophagy in multiple
mammalian cell lines. The two small molecules induce accumulation of LC3II,
formation of autophagosome and autolysosome, and SQSTM1/p62 degradation. 2-PCPA
treatment inhibits cell proliferation through cell cycle arrest but does not
inducing cell death. Exogenous expression of KDM1A/LSD1 impaired the autophagic
phenotypes triggered by 2-PCPA. The autophagy induced by 2-PCPA requires LC3-II
processing machinery. But depletion of BECN1 and ULK1 with siRNA did not affect
the LC3-II accumulation triggered by 2-PCPA. 2-PCPA treatment induces the change
of global gene expression program, including a series of autophagy-related genes,
such as SQSTM1/p62. Taken together, our data indicate that KDM1A/LSD1 inhibitors
induce autophagy through affecting the expression of autophagy-related genes and
in a BECN1-independent manner.



2. Oncotarget. 2017 Jul 27;8(43):73372-73386. doi: 10.18632/oncotarget.19637.
eCollection 2017 Sep 26.

Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis.

Alsaqer SF(1), Tashkandi MM(1), Kartha VK(2)(3), Yang YT(1), Alkheriji Y(1),
Salama A(4), Varelas X(5), Kukuruzinska M(1), Monti S(2)(3), Bais MV(1).

Author information:
(1)Department of Molecular and Cell Biology, Boston University Henry M. Goldman
School of Dental Medicine, Boston, MA, USA.
(2)Bioinformatics Program, Boston University, Boston, MA, USA.
(3)Section of Computational Biomedicine, Boston University School of Medicine,
Boston, MA, USA.
(4)Department of Oral and Maxillofacial Surgery, Boston University Henry M.
Goldman School of Dental Medicine, Boston, MA, USA.
(5)Department of Biochemistry, Boston University School of Medicine, Boston, MA,
USA.

Lysine-specific demethylase 1 (LSD1) is a nuclear histone demethylase and a
member of the amine oxidase (AO) family. LSD1 is a flavin-containing AO that
specifically catalyzes the demethylation of mono- and di-methylated histone H3
lysine 4 through an FAD-dependent oxidative reaction. LSD1 is inappropriately
upregulated in lung, liver, brain and esophageal cancers, where it promotes
cancer initiation, progression, and metastasis. However, unlike other
lysine-specific demethylases, the role and specific targets of LSD1 in oral
squamous cell carcinoma (OSCC) pathogenesis remain unknown. We show that LSD1
protein expression was increased in malignant OSCC tissues in a clinical tissue
microarray, and its expression correlated with progressive tumor stages. In an
orthotopic oral cancer mouse model, LSD1 overexpression in aggressive HSC-3 cells
promoted metastasis whereas knockdown of LSD1 inhibited tumor spread, suggesting
that LSD1 is a key regulator of OSCC metastasis. Pharmacological inhibition of
LSD1 using a specific small molecule inhibitor, GSK-LSD1, down-regulated EGF
signaling pathway. Further, GSK-LSD1 attenuates CTGF/CCN2, MMP13, LOXL4 and
vimentin expression but increased E-cadherin expression in pre-existing,
patient-derived tonsillar OSCC xenografts. Similarly, GSK-LSD1 inhibited
proliferation and CTGF expression in mesenchymal cells, including myoepithelial
cells and osteosarcoma cells. In addition, gene set enrichment analysis revealed
that GSK-LSD1 increased p53 expression and apoptosis while inhibiting c-myc,
β-catenin and YAP-induced oncogenic transcriptional networks. These data reveal
that aberrant LSD1 activation regulates key OSCC microenvironment and EMT
promoting factors, including CTGF, LOXL4 and MMP13.
PubChem Compound 71522234
Last Modified Dec 05 2021
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